trans-8,9-Dihydro-benz(a)anthracene-8,9-diol
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Overview
Description
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H14O2 and a molecular weight of 262.3026 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a controlled temperature to ensure selective reduction.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It is also studied for its photophysical and photochemical properties .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a metabolic intermediate in the activation of carcinogenic polycyclic aromatic hydrocarbons. It is also studied for its effects on cellular processes and DNA interactions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its derivatives are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to potential mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, resulting in the formation of dihydrodiol epoxides that can interact with cellular nucleic acids .
Comparison with Similar Compounds
Benzo[a]anthracene: A parent compound with similar aromatic structure but without the dihydroxy groups.
Trans-3,4-Dihydroxy-3,4-dihydro-benzo[a]anthracene: Another dihydroxy derivative with different substitution positions.
Trans-5,6-Dihydroxy-5,6-dihydro-benzo[a]anthracene: A similar compound with hydroxyl groups at different positions.
Uniqueness: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl groups affects its interaction with enzymes and its potential to form DNA adducts .
Properties
CAS No. |
67262-34-4 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(8S,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m0/s1 |
InChI Key |
PPTMSKIRGLLMJB-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@H]4O)O)C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origin of Product |
United States |
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